2-(1-Benzylpiperidin-4-yl)propanoic acid
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Overview
Description
2-(1-Benzylpiperidin-4-yl)propanoic acid is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a benzyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)propanoic acid typically involves the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with acrylonitrile to form 2-(1-benzylpiperidin-4-yl)acetonitrile, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzyl ketone or benzyl carboxylic acid.
Reduction: Benzyl alcohol.
Substitution: Bromobenzyl or nitrobenzyl derivatives.
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzylpiperidin-1-yl)propanoic acid
- 3-(1-Benzylpiperidin-4-yl)propanoic acid
- 2-(4-Biphenyl)propanoic acid
Uniqueness
2-(1-Benzylpiperidin-4-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C15H21NO2/c1-12(15(17)18)14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,17,18) |
InChI Key |
COVLHGVAWGONRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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